molecular formula C16H11N3 B11863878 4-Anilinoquinoline-3-carbonitrile CAS No. 681215-57-6

4-Anilinoquinoline-3-carbonitrile

Cat. No.: B11863878
CAS No.: 681215-57-6
M. Wt: 245.28 g/mol
InChI Key: IYLIRRZCLARWKQ-UHFFFAOYSA-N
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Description

4-(Phenylamino)quinoline-3-carbonitrile is a heterocyclic aromatic compound that features a quinoline core substituted with a phenylamino group at the 4-position and a cyano group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(phenylamino)quinoline-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzonitrile with aniline in the presence of a suitable catalyst under controlled conditions. The reaction is often carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained between 80-120°C to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of 4-(phenylamino)quinoline-3-carbonitrile can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of recyclable catalysts and green solvents is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4-(Phenylamino)quinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Phenylamino)quinoline-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-(phenylamino)quinoline-3-carbonitrile exerts its effects involves the inhibition of specific kinases. The compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • 4-(2,4-Dichlorophenyl)amino-6,7-dimethoxy-3-quinolinecarbonitrile
  • 4-(2,4-Dichloro-5-methoxyphenyl)amino-3-quinolinecarbonitrile
  • 4-(2-Aryl-cyclopropylamino)-quinoline-3-carbonitriles

Uniqueness: 4-(Phenylamino)quinoline-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylamino group at the 4-position and the cyano group at the 3-position enhances its ability to inhibit kinases effectively, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

681215-57-6

Molecular Formula

C16H11N3

Molecular Weight

245.28 g/mol

IUPAC Name

4-anilinoquinoline-3-carbonitrile

InChI

InChI=1S/C16H11N3/c17-10-12-11-18-15-9-5-4-8-14(15)16(12)19-13-6-2-1-3-7-13/h1-9,11H,(H,18,19)

InChI Key

IYLIRRZCLARWKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C#N

Origin of Product

United States

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